5-Bromo-4-methoxy-2-methylbenzoic acid
Overview
Description
5-Bromo-4-methoxy-2-methylbenzoic acid is an aromatic compound with the molecular formula C9H9BrO3. It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the 5th position, a methoxy group at the 4th position, and a methyl group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-methoxy-2-methylbenzoic acid can be achieved through several methods. One common approach involves the bromination of 4-methoxy-2-methylbenzoic acid. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or a radical initiator .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination reactions. The process is optimized for high yield and purity, using controlled reaction conditions and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-methoxy-2-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the functional groups on the benzene ring.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Uses palladium catalysts and boronic acids or esters under mild conditions.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Major Products Formed
Substitution Products: Various substituted benzoic acids depending on the nucleophile used.
Oxidation Products: Carboxylic acids and other oxidized derivatives.
Scientific Research Applications
5-Bromo-4-methoxy-2-methylbenzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-4-methoxy-2-methylbenzoic acid depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors, altering their activity. The exact molecular targets and pathways involved can vary based on the specific context of its use .
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-2-methylbenzoic acid: A positional isomer with similar chemical properties but different substitution patterns.
5-Bromo-2-methylbenzoic acid: Lacks the methoxy group, leading to different reactivity and applications.
Uniqueness
5-Bromo-4-methoxy-2-methylbenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable for specific synthetic applications and potential pharmaceutical development .
Properties
IUPAC Name |
5-bromo-4-methoxy-2-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-5-3-8(13-2)7(10)4-6(5)9(11)12/h3-4H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCAQDNLMTZJPKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)O)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
875245-69-5 | |
Record name | 5-Bromo-4-methoxy-2-methylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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